molecular formula C10H10N2O2 B2430567 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid CAS No. 384815-08-1

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid

Cat. No.: B2430567
CAS No.: 384815-08-1
M. Wt: 190.202
InChI Key: SPWLDFUZCBIONJ-UHFFFAOYSA-N
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Description

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propanoic acid moiety

Scientific Research Applications

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid has a wide range of applications in scientific research:

Future Directions

Imidazo[1,5-a]pyridine derivatives, including 3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid, have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid typically involves multicomponent reactions. One common method is the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of cycloaddition, oxidative cyclization, and transannulation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-imidazo[1,5-a]pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLDFUZCBIONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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